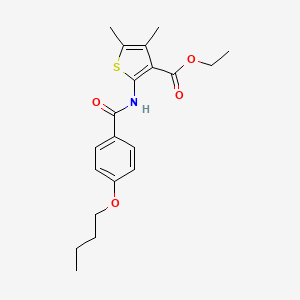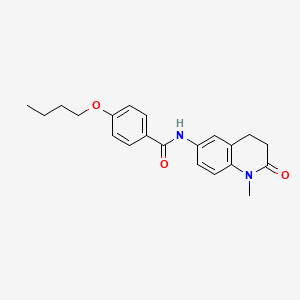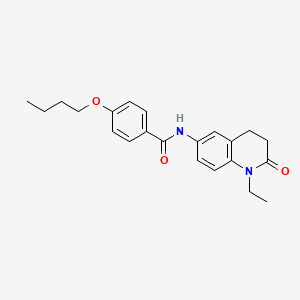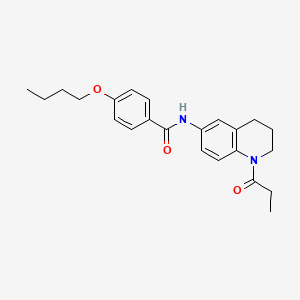![molecular formula C24H26N2O4S2 B6570700 4-butoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946212-48-2](/img/structure/B6570700.png)
4-butoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide, also known as 4-BSQT, is a synthetic compound that has recently been studied for its potential applications in scientific research. It is a heterocyclic compound which contains a nitrogen atom in its ring structure and is composed of two aromatic rings connected by a thiophene-2-sulfonyl chain. 4-BSQT is a promising compound due to its interesting physical and chemical properties, as well as its ability to be synthesized in a variety of ways.
Wissenschaftliche Forschungsanwendungen
4-butoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has a wide range of potential applications in scientific research. It has been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been studied as an antimicrobial agent, as it has been shown to inhibit the growth of several species of bacteria. In addition, this compound has been studied as an antioxidant, as it has been shown to scavenge free radicals and reduce oxidative stress. Finally, this compound has been studied as a potential anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Wirkmechanismus
The exact mechanism of action of 4-butoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is not yet fully understood. However, it is believed that this compound exerts its effects by targeting various cellular pathways. For example, it has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 and 5-lipoxygenase. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. Finally, this compound has been shown to inhibit the production of pro-inflammatory cytokines by blocking the NF-κB pathway.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound is able to induce apoptosis in cancer cells, inhibit the growth of several species of bacteria, scavenge free radicals, and reduce oxidative stress. In vivo studies have shown that this compound is able to reduce inflammation and pain, as well as reduce the size of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-butoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide in lab experiments has several advantages. For example, it is relatively easy to synthesize, and it is stable and non-toxic. In addition, it is relatively inexpensive and has a wide range of potential applications. However, there are also some limitations to its use in lab experiments. For example, it has a relatively short shelf life, and it is not water soluble, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the research and development of 4-butoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide. For example, further research could be conducted on its mechanism of action and its potential applications in various fields, such as cancer research, antimicrobial research, and antioxidant research. In addition, further research could be conducted on its potential side effects and toxicity. Finally, further research could be conducted on its potential use in drug delivery systems and its ability to cross the blood-brain barrier.
Synthesemethoden
4-butoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can be synthesized through a variety of methods. The most commonly used method is the condensation reaction of 4-bromobenzamide and 2-thiophene-2-sulfonyl-1,4-dihydroquinoline. This reaction is typically conducted in an inert solvent, such as toluene, at a temperature between 120 and 130°C. The reaction yields this compound as the main product, as well as a small amount of byproducts. Other methods for synthesizing this compound include the reaction of 4-bromobenzamide and 2-thiophene-2-sulfonyl-1,4-dihydroquinoline in the presence of an acid catalyst, and the reaction of 4-bromobenzamide and 2-thiophene-2-sulfonyl-1,4-dihydroquinoline in the presence of a base catalyst.
Eigenschaften
IUPAC Name |
4-butoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S2/c1-2-3-15-30-21-11-8-18(9-12-21)24(27)25-20-10-13-22-19(17-20)6-4-14-26(22)32(28,29)23-7-5-16-31-23/h5,7-13,16-17H,2-4,6,14-15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREBMHJTVHHWEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-butoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6570629.png)
![4-butoxy-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B6570637.png)
![4-butoxy-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B6570645.png)
![4-butoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6570647.png)
![4-butoxy-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B6570654.png)


![4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6570672.png)
![4-butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6570680.png)

![4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6570718.png)
![2-[4-(4-butoxybenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B6570720.png)
![4-butoxy-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide](/img/structure/B6570727.png)